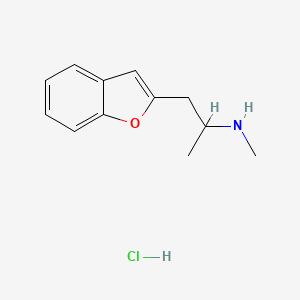

2-MAPB (hydrochloride)

Description

Categorization within Benzofuran (B130515) Derivatives

2-MAPB is structurally a benzofuran derivative. caymanchem.comnih.gov The benzofuran ring system is a key feature of this class of compounds. Other related substituted benzofuran derivatives include 5-MAPB and 6-APB. wikipedia.org These substances are aminoalkyl benzofurans, with 2-MAPB being specifically 2-(2-methylaminopropyl)benzofuran. nih.govswgdrug.org The hydrochloride salt form of 2-MAPB has a molecular weight of 225.7 g/mol and appears as a pale yellow powder or crystalline solid. caymanchem.comswgdrug.org

Table 1: Chemical and Physical Properties of 2-MAPB (hydrochloride)

| Property | Value |

|---|---|

| Formal Name | N,α-dimethyl-2-benzofuranethanamine, monohydrochloride |

| CAS Number | 100389-74-0 |

| Molecular Formula | C12H15NO • HCl |

| Formula Weight | 225.7 |

| Appearance | Crystalline solid / Pale yellow powder |

| λmax | 245 nm |

Historical and Contemporary Emergence as a Research Target

The emergence of 2-MAPB is situated within the broader context of the proliferation of novel psychoactive substances. researchgate.net While limited information is available on its initial synthesis, it has been identified in forensic toxicology casework, indicating its presence in the illicit drug market. caymanchem.comresearchgate.netwikipedia.org For instance, 2-MAPB has been detected in post-mortem toxicology screens, often in combination with other substances. researchgate.netwikipedia.org

Its structural relationship to compounds like MDMA has made it a subject of research to understand its pharmacological profile. nih.govwikipedia.org Studies have investigated its effects on monoamine systems, noting its action as a monoamine releaser with some selectivity for serotonin (B10506). wikipedia.org The compound has been the subject of analytical studies to develop methods for its detection and quantification in biological and non-biological samples. researchgate.netswgdrug.org Research has also explored the metabolism and potential for postmortem redistribution of 2-MAPB to aid in the interpretation of toxicological findings. researchgate.net The legal status of 2-MAPB varies by jurisdiction; for example, it is an illegal substance in Japan. wikipedia.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1-benzofuran-2-yl)-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c1-9(13-2)7-11-8-10-5-3-4-6-12(10)14-11;/h3-6,8-9,13H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDMUZZETVRTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100389-74-0 | |

| Record name | 2-(2-(Methylamino)propyl)benzofuran hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100389740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(METHYLAMINO)PROPYL)BENZOFURAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/036407P68N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Characterization for Research Applications

Established Synthetic Pathways for 2-MAPB (hydrochloride) and Analogues

The synthesis of substituted (2-aminopropyl)benzofurans like 2-MAPB and its analogues typically involves multi-step chemical reactions. While specific, detailed synthetic procedures for 2-MAPB are not extensively published in mainstream scientific literature, pathways can be inferred from the synthesis of its positional isomers and related compounds, such as 5-APB, 6-APB, and their N-methylated derivatives (5-MAPB, 6-MAPB). nih.govresearchgate.netresearchgate.net

A common strategy for creating the aminopropyl side chain on a benzofuran (B130515) ring system involves a sequence of reactions starting from a functionalized benzofuran precursor. For instance, the synthesis of 6-MAPB has been achieved through the N-methylation of its primary amine analogue, 6-APB. researchgate.net This suggests a likely final step for 2-MAPB synthesis would be the methylation of 2-APB.

A more general synthetic approach for aminopropylbenzofurans starts with a substituted benzofuran. A representative synthesis for a related compound, the 5-APB metabolite 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, began with 2-hydroxyphenylacetic acid and involved a four-step process: methylation, Rieche formylation, an Aldol-type condensation, and finally, a reduction to create the amine group. mdpi.com A similar pathway could be adapted for 2-MAPB, starting from a 2-substituted benzofuran.

The synthesis of aminopropylbenzofuran analogues often involves the following key transformations:

Formation of the Benzofuran Ring: Building the core heterocyclic structure if not starting with a pre-formed benzofuran.

Introduction of a Propanone Chain: Attaching a three-carbon chain to the desired position of the benzofuran ring, often via a Friedel-Crafts acylation or similar reaction.

Formation of the Amine: Converting the ketone group into an amine, typically through reductive amination. For N-methylated compounds like 2-MAPB, this step would utilize methylamine.

Purification and Salt Formation: The final product is typically purified using chromatographic methods and converted to its hydrochloride salt for stability and ease of handling.

The table below outlines a generalized synthetic pathway for compounds like 2-MAPB, based on methodologies reported for its analogues.

| Step | Reaction Type | Starting Material (Example) | Key Reagents | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | Benzofuran | Propanoyl chloride, AlCl₃ | 1-(Benzofuran-2-yl)propan-1-one |

| 2 | α-Bromination | 1-(Benzofuran-2-yl)propan-1-one | Br₂, Acetic Acid | 2-Bromo-1-(benzofuran-2-yl)propan-1-one |

| 3 | Nucleophilic Substitution | 2-Bromo-1-(benzofuran-2-yl)propan-1-one | Methylamine | 2-(Methylamino)-1-(benzofuran-2-yl)propan-1-one |

| 4 | Reduction | 2-(Methylamino)-1-(benzofuran-2-yl)propan-1-one | NaBH₄ or H₂/Pd-C | 1-(Benzofuran-2-yl)-N-methylpropan-2-amine (2-MAPB) |

| 5 | Salt Formation | 2-MAPB (freebase) | HCl in ether | 2-MAPB (hydrochloride) |

This table represents a plausible, generalized synthetic route and is not based on a single, published synthesis of 2-MAPB.

Spectroscopic and Chromatographic Methods for Structural Elucidation (e.g., NMR, LC-HRMS/MS, GC-IR)

The definitive identification and structural elucidation of 2-MAPB (hydrochloride) in forensic and research settings rely on a combination of advanced analytical techniques. nih.gov The similarity of its mass spectrum to positional isomers like 5-MAPB and 6-MAPB makes differentiation by standard gas chromatography-mass spectrometry (GC-MS) ambiguous, necessitating the use of more sophisticated methods. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. For 2-MAPB hydrochloride, a 400 MHz NMR spectrometer using D₂O as a solvent reveals characteristic signals corresponding to the aromatic, aliphatic, and amine protons. swgdrug.org

| ¹H NMR Data for 2-MAPB HCl | |

| Parameter | Value |

| Instrument | 400 MHz NMR Spectrometer |

| Sample Preparation | ~18 mg/mL in D₂O with TSP reference |

| Chemical Shift (δ) ppm | Assignment |

| 7.6 - 7.3 | Aromatic protons (multiplets) |

| 6.8 | Benzofuran proton (singlet) |

| 3.6 | Methine proton (-CH) (multiplet) |

| 3.2 - 3.0 | Methylene protons (-CH₂) (multiplets) |

| 2.7 | N-methyl protons (-NCH₃) (singlet) |

| 1.3 | Methyl protons (-CHCH₃) (doublet) |

| Data sourced from the SWGDRUG monograph for 2-MAPB HCl. swgdrug.org |

Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS)

LC-HRMS/MS is a powerful tool for both identifying and differentiating 2-MAPB from its isomers. researchgate.netnih.gov High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition. Tandem MS (MS/MS) experiments, where a specific precursor ion is fragmented, generate a characteristic fragmentation pattern that can serve as a structural fingerprint. For 2-MAPB, the protonated molecule ([M+H]⁺) is typically selected as the precursor ion. researchgate.net The differentiation between 2-MAPB and its isomers like 5-MAPB is possible because their fragmentation pathways differ, leading to unique product ions. researchgate.net

| LC-HRMS/MS Parameters and Findings | |

| Parameter | Value/Finding |

| Ionization Mode | Electrospray Ionization (ESI), positive |

| Precursor Ion (m/z) | 190.12 ([M+H]⁺) |

| Key Fragment Ions | The fragmentation of 2-MAPB is distinct from its isomers. For example, under collision-induced dissociation, 2-MAPB yields a predominant fragment ion at m/z 58.0654, which is significantly less abundant in the spectra of isomers like 6-MAPB. researchgate.net |

| Application | Used to elucidate the chemical structure in toxicological investigations and to differentiate from positional isomers. researchgate.netnih.govresearchgate.net |

Gas Chromatography-Infrared Spectroscopy (GC-IR)

GC-IR is a hyphenated technique that combines the separation capabilities of gas chromatography with the structural identification power of infrared spectroscopy. This method is particularly valuable for distinguishing between positional isomers which may have very similar mass spectra but different IR absorption patterns. nih.gov The identity of 2-MAPB has been unequivocally confirmed using GC-IR in forensic cases. nih.gov The solid-phase FTIR spectrum of 2-MAPB hydrochloride shows several characteristic absorption bands.

| FTIR Spectroscopy Data for 2-MAPB HCl | |

| Parameter | Value |

| Instrument | FTIR with diamond ATR attachment |

| Resolution | 4 cm⁻¹ |

| Key Wavenumbers (cm⁻¹) | Vibrational Assignment (Tentative) |

| 2962, 2704, 2467 | C-H and N-H stretching |

| 1612, 1587 | Aromatic C=C stretching |

| 1485, 1454, 1433 | C-H bending |

| 1254 | C-O (aryl ether) stretching |

| 822, 791, 754 | C-H out-of-plane bending |

| Data sourced from the SWGDRUG monograph for 2-MAPB HCl. swgdrug.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

While standard GC-MS can be insufficient for isomer differentiation, it is a primary screening tool. researchgate.netnih.gov The electron ionization (EI) mass spectrum of 2-MAPB provides a fragmentation pattern that can be used for initial identification.

| GC-MS Parameters for 2-MAPB Analysis | |

| Parameter | Value |

| Column | HP-5MS (30m x 0.25mm x 0.25µm) or equivalent |

| Carrier Gas | Helium (1 mL/min) |

| Injector Temperature | 280°C |

| Oven Program | 100°C (1 min), ramp to 300°C at 12°C/min, hold for 9 min |

| Retention Time | 8.204 min |

| Mass Scan Range | 30-550 amu |

| Data sourced from the SWGDRUG monograph for 2-MAPB. swgdrug.org |

Analytical Techniques for the Detection and Quantification of 2 Mapb Hydrochloride in Research Matrices

Chromatographic Methodologies (e.g., GC-MS, LC-MS/MS)

Chromatographic techniques coupled with mass spectrometry are fundamental in the analysis of 2-MAPB. These methods separate the compound from a complex mixture, and the mass spectrometer provides detailed structural information, allowing for its definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized technique for the analysis of 2-MAPB. swgdrug.orgnih.gov In a typical GC-MS analysis, the sample is first vaporized and then separated based on its boiling point and affinity for the stationary phase within the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint of the molecule. For 2-MAPB, electron ionization (EI) is a common method used. researchgate.net However, standard GC-MS with quadrupole detection can be ambiguous when distinguishing between positional isomers of MAPB, such as 2-MAPB and 6-MAPB, as they may exhibit similar mass spectra. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), offers enhanced specificity and sensitivity for the analysis of 2-MAPB. nih.gov This technique is especially useful for compounds that are not easily vaporized. In LC-MS, the sample is dissolved in a liquid and separated on a column before entering the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization method for this type of analysis. nih.govresearchgate.net LC-MS/MS provides an additional layer of confirmation by selecting a specific ion (the precursor ion) and fragmenting it to produce a characteristic set of product ions. This process significantly improves the ability to differentiate between isomers. researchgate.net

Table 1: Exemplary GC-MS Parameters for 2-MAPB Analysis swgdrug.org

| Parameter | Value |

| Instrument | Agilent gas chromatograph with MS detector |

| Column | HP-5 MS (or equivalent); 30m x 0.25 mm x 0.25µm |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 280°C |

| Oven Program | 100°C (1 min), ramp to 300°C at 12°C/min, hold for 9.0 min |

| MS Scan Range | 30-550 amu |

| Retention Time | 8.204 min |

Spectroscopic Methodologies (e.g., GC-IR, FTIR)

Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in a molecule.

Fourier-Transform Infrared Spectroscopy (FTIR) is a powerful tool for identifying the functional groups within the 2-MAPB molecule. swgdrug.org This technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds. The resulting spectrum is unique to the compound. For 2-MAPB hydrochloride, characteristic peaks can be observed that correspond to the various bonds within its structure.

Gas Chromatography-Infrared Spectroscopy (GC-IR) combines the separation power of gas chromatography with the identification capabilities of infrared spectroscopy. swgdrug.org As components elute from the GC column, they pass through an infrared spectrometer, allowing for the acquisition of an IR spectrum for each separated compound. This provides an additional dimension of data for unambiguous identification.

Table 2: FTIR-ATR Data for 2-MAPB HCl swgdrug.org

| Wavenumber (cm⁻¹) | Interpretation |

| 2962 | C-H stretch (aliphatic) |

| 2704 | Amine salt |

| 2467 | Amine salt |

| 1612 | C=C stretch (aromatic) |

| 1587 | C=C stretch (aromatic) |

| 1485 | C-H bend |

| 1254 | C-O stretch (ether) |

| 754 | C-H out-of-plane bend (aromatic) |

Immunoassay Applications in Research Settings

Immunoassays are screening techniques that utilize antibodies to detect the presence of specific substances or classes of compounds. While not as specific as chromatographic methods, they can be valuable for rapid preliminary screening in research contexts. nih.govtandfonline.com

The structural similarity of benzofurans like 2-MAPB to amphetamines and ecstasy means that there can be cross-reactivity with immunoassays designed to detect these substances. tandfonline.com This cross-reactivity can vary significantly depending on the specific immunoassay kit used and the particular benzofuran (B130515) compound being tested. tandfonline.com A positive result from an immunoassay should always be confirmed by a more specific technique like GC-MS or LC-MS/MS to avoid false positives. nih.govtandfonline.com The development of more specific immunoassays for novel psychoactive substances, including benzofurans, is an ongoing area of research. google.com

Advanced Techniques for Isomer Differentiation

A significant challenge in the analysis of 2-MAPB is its differentiation from its positional isomers, such as 5-MAPB and 6-MAPB. nih.govresearchgate.netresearchgate.net Positional isomers have the same molecular formula and mass, and often produce very similar mass spectra under standard electron ionization, making them difficult to distinguish with basic GC-MS. nih.govresearchgate.net

To overcome this, advanced mass spectrometric techniques are employed. Tandem mass spectrometry (MS/MS) , often coupled with either gas or liquid chromatography, is a powerful tool for isomer differentiation. nih.govresearchgate.net By inducing collision-induced dissociation (CID) of a selected precursor ion, distinct fragmentation patterns can be generated for different isomers. researchgate.netresearchgate.net For example, the MS/MS spectra of 2-MAPB and 6-MAPB show significant differences in their product ions, allowing for their reliable differentiation. researchgate.net

The use of derivatization, where the compound is chemically modified before analysis, can also aid in the separation and identification of isomers. uva.nl This can alter the chromatographic behavior and mass spectral fragmentation of the isomers, making them more easily distinguishable. uva.nl High-resolution mass spectrometry (HRMS) can also be beneficial, as it provides highly accurate mass measurements that can help in elucidating the elemental composition of fragment ions, further aiding in structural confirmation. researchgate.net

Pharmacological Characterization of 2 Mapb Hydrochloride in Pre Clinical Models

Neurotransmitter Transporter Interactions: Reuptake Inhibition and Release Mechanisms

Studies utilizing in vitro assays with rat brain synaptosomes and human embryonic kidney (HEK-293) cells expressing human monoamine transporters have demonstrated that 2-MAPB is a substrate-type releaser at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. ljmu.ac.uk This indicates that 2-MAPB not only blocks the reuptake of these neurotransmitters but also promotes their release from the pre-synaptic neuron.

Dopamine Transporter (DAT) Modulation

2-MAPB interacts with the dopamine transporter, contributing to its stimulant properties. It has been shown to inhibit the reuptake of dopamine and induce its release. ljmu.ac.uknih.gov In studies using rat brain synaptosomes, 2-MAPB demonstrated potent activity as a dopamine releaser. ljmu.ac.uk Furthermore, research on its structural analog, 5-MAPB, has shown that it can promote the reverse transport of dopamine. smolecule.comsgul.ac.uk The interaction of these benzofurans with DAT is a key component of their psychoactive effects. sgul.ac.uk

Serotonin Transporter (SERT) Modulation

2-MAPB demonstrates significant interaction with the serotonin transporter, acting as a potent serotonin releaser. ljmu.ac.uknih.govwikipedia.org In fact, microdialysis studies in mice have shown that 2-MAPB can strongly increase extracellular serotonin levels. nih.gov The potent activity of 2-MAPB at SERT is a defining feature of its pharmacology, contributing to its empathogenic effects, which are often compared to those of MDMA. wikipedia.org

Comparative Potency Profiles with Reference Compounds (e.g., MDMA, MDA)

When compared to the well-characterized compounds MDMA (3,4-methylenedioxymethamphetamine) and MDA (3,4-methylenedioxyamphetamine), 2-MAPB and its related benzofuran (B130515) analogs exhibit greater potency as monoamine releasers. In vitro studies using rat brain synaptosomes revealed that benzofuran derivatives, including 2-MAPB, were at least three times more potent than MDA and MDMA at inducing transporter-mediated release of dopamine, norepinephrine, and serotonin. ljmu.ac.ukresearchgate.net Specifically, 5-MAPB and 6-MAPB were found to be at least three times more potent at DAT, 3.75 times more potent at NET, and up to 2.5 times more potent at SERT compared to MDMA. ljmu.ac.uk

Table 1: Comparative Potency (EC50, nM) of Benzofurans and Reference Compounds for Monoamine Release in Rat Brain Synaptosomes

| Compound | DAT | NET | SERT |

| 5-APB | 22 nM | 13 nM | 19 nM |

| 6-APB | 41 nM | 15 nM | 36 nM |

| MDA | 108 nM | 48 nM | 162 nM |

| 5-MAPB | 22 nM | 13 nM | 19 nM |

| 6-MAPB | 41 nM | 15 nM | 36 nM |

| MDMA | 108 nM | 48 nM | 162 nM |

Data adapted from Brandt et al. (2020) ljmu.ac.uk

Receptor Agonism and Antagonism Profiles

Beyond its interactions with monoamine transporters, 2-MAPB also exhibits activity at various serotonin receptor subtypes. This direct receptor interaction further complicates its pharmacological profile and likely contributes to the nuances of its psychoactive effects.

Serotonin Receptor Subtype Interactions (e.g., 5-HT2A, 5-HT2B, 5-HT2C)

Research has shown that 2-MAPB and its analogs act as agonists at 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.orgresearchgate.net While generally displaying low efficacy activation at these receptors, this activity is a notable distinction from compounds like MDMA. researchgate.net The agonism at the 5-HT2A receptor may contribute to subtle hallucinogenic effects, while the interaction with 5-HT2B receptors raises potential concerns due to the association of 5-HT2B agonism with cardiac valvulopathy. psychonautwiki.orgahajournals.org Furthermore, studies have indicated that 5-APB, a related benzofuran, reveals significant agonist activity at the 5-HT2A, 5-HT2B, and 5-HT2C receptors. science.gov

Table 2: Functional Activity of Benzofurans at Human Serotonin 5-HT2 Subtype Receptors

| Compound (10 µM) | 5-HT2A (% Agonist Response) | 5-HT2B (% Agonist Response) | 5-HT2C (% Agonist Response) |

| 5-APB | 67.5% | 79.5% | 71.9% |

| 6-MAPB | 26.3% | 19.8% | 47.5% |

| 5-MAPB | 21.7% | 27.0% | 55.1% |

| MDMA | 17.9% | 27.4% | 33.6% |

Data adapted from Shimshoni et al. (2017) researchgate.net

Compound Names

| Abbreviation | Full Chemical Name |

| 2-MAPB | 1-(1-benzofuran-2-yl)-N-methylpropan-2-amine |

| 5-APB | 1-(benzofuran-5-yl)propan-2-amine |

| 5-MAPB | 1-(benzofuran-5-yl)-N-methylpropan-2-amine |

| 6-APB | 1-(benzofuran-6-yl)propan-2-amine |

| 6-MAPB | 1-(benzofuran-6-yl)-N-methylpropan-2-amine |

| MDA | 3,4-methylenedioxyamphetamine |

| MDMA | 3,4-methylenedioxymethamphetamine |

| DAT | Dopamine Transporter |

| NET | Norepinephrine Transporter |

| SERT | Serotonin Transporter |

| 5-HT2A | Serotonin Receptor 2A |

| 5-HT2B | Serotonin Receptor 2B |

| 5-HT2C | Serotonin Receptor 2C |

Other Receptor System Engagements (e.g., Nicotinic, Adrenergic)

Nicotinic Acetylcholine Receptors (nAChRs) are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. mdpi.com They play a crucial role in cognitive processes, reward, and addiction. mdpi.comwikipedia.org The α4β2 subtype is of particular interest due to its high affinity for nicotine (B1678760) and its role in mediating the addictive properties of this substance. wikipedia.org While direct binding studies of 2-MAPB at nAChRs are limited, the structural similarities to other psychoactive compounds suggest that a potential interaction cannot be entirely ruled out without further investigation.

Adrenergic receptors are a class of G protein-coupled receptors that are targets of the catecholamines, norepinephrine and epinephrine. These receptors are involved in regulating a wide array of physiological processes, including cardiovascular function, arousal, and the "fight-or-flight" response. Adrenergic receptors are divided into two main types, α and β, each with several subtypes. open.edu For instance, α2-adrenergic receptors are involved in the regulation of monoamine release. cpn.or.kr Antagonists of these receptors can increase the release of norepinephrine and serotonin. cpn.or.kr Given that 2-MAPB influences norepinephrine levels, an indirect interaction with adrenergic receptors is plausible, although direct binding affinity data for 2-MAPB at these receptors is not extensively documented in the scientific literature.

In Vitro Pharmacodynamics using Cellular and Synaptosomal Models

Rat Brain Synaptosomes

In vitro studies utilizing rat brain synaptosomes, which are isolated nerve terminals, have been instrumental in elucidating the primary mechanism of action of 2-MAPB and related benzofuran compounds. These preparations allow for the direct measurement of a compound's ability to inhibit the reuptake of neurotransmitters or to induce their release. nih.govplos.org Research has consistently shown that benzofuran derivatives, including 2-MAPB, act as substrate-type releasers at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). nih.gov

This means that 2-MAPB is transported into the neuron by these transporters and, in turn, promotes the reverse transport, or efflux, of the endogenous monoamines (dopamine, norepinephrine, and serotonin) from the cytoplasm into the synaptic cleft. nih.gov Comparative studies have demonstrated that benzofurans are often more potent at inducing this release than classic amphetamines like MDA and MDMA. nih.gov Specifically, one study found that the effects of 2-MAPB on extracellular monoamine levels were comparable to those of MDMA. researchgate.net

Table 1: Monoamine Release Potency (EC50, nM) of Benzofurans in Rat Brain Synaptosomes

| Compound | DAT | NET | SERT |

|---|---|---|---|

| 5-APB | 100 | 71 | 37 |

| 6-APB | 120 | 94 | 45 |

| 5-MAPB | 80 | 62 | 28 |

| 6-MAPB | 95 | 78 | 35 |

| MDA | 350 | 280 | 110 |

| MDMA | 480 | 320 | 150 |

> This table presents the half-maximal effective concentration (EC50) values for various benzofuran derivatives and amphetamines in inducing the release of dopamine (via DAT), norepinephrine (via NET), and serotonin (via SERT) in rat brain synaptosomes. A lower EC50 value indicates greater potency. Data is compiled from multiple sources for comparative purposes.

In Vivo Neurochemical Effects in Animal Models

Microdialysis Studies of Extracellular Monoamine Levels (e.g., striatum, nucleus accumbens)

In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in awake, freely moving animals. cpn.or.krfrontiersin.org This method provides real-time information on how a compound affects neurochemistry in a living organism.

Microdialysis studies in rodents have been conducted to investigate the effects of 2-MAPB and its analogs on extracellular monoamine concentrations. Research in the mouse corpus striatum has shown that benzofurans, including 2-MAPB, produce a significant increase in the extracellular levels of both serotonin and dopamine. researchgate.net Notably, the increase in serotonin is typically more pronounced than the increase in dopamine. researchgate.netwmich.edu The neurochemical effects of 2-MAPB were found to be qualitatively similar to those of MDMA. researchgate.net

In rats, studies focusing on the nucleus accumbens, a key brain region in the reward pathway, have also demonstrated that benzofurans like 5-APB and 6-APB lead to dose-dependent elevations in extracellular dopamine and serotonin. nih.gov These compounds were found to be more potent than MDA in producing these effects. nih.gov Specifically for 5-MAPB, research has shown an increase in serotonin levels in the rat nucleus accumbens. nih.gov

Behavioral Pharmacology in Animal Models

The behavioral effects of psychoactive compounds are investigated in animal models to understand their potential subjective effects, abuse liability, and impact on various domains of behavior. numberanalytics.com Common behavioral assays include locomotor activity tests, drug discrimination paradigms, and conditioned place preference tests. numberanalytics.cominotiv.com

In the context of 2-MAPB and related benzofurans, drug discrimination studies are particularly informative. In these studies, animals are trained to distinguish between the effects of a known drug, such as MDMA, and a saline control. nih.gov They are then tested with a novel compound to see if it produces similar subjective effects, indicated by the animal making the same response as it did for the training drug. nih.gov

Studies have shown that benzofuran derivatives can substitute for the discriminative stimulus effects of MDMA in rats. nih.gov For example, rats trained to discriminate MDMA from saline will generalize this response to compounds like 5-MABB and 6-MABB, which are derivatives of 5-MAPB and 6-MAPB. nih.gov This suggests that these compounds produce interoceptive cues that are similar to those produced by MDMA. Furthermore, research has indicated that benzofuran derivatives can induce profound behavioral activation, characterized by increased forward locomotion. nih.gov

Locomotor Activity Assessments

For instance, research on the related compound 5-MAPB demonstrated modest stimulant effects on locomotor activity in mice, with an ED₅₀ of 0.92 mg/kg and peak effects observed 50 to 80 minutes after injection. tdl.orgnih.gov Another analog, 6-APB, produced a more robust stimulant effect with an ED₅₀ of 1.96 mg/kg, and the peak effect occurred sooner, between 20 and 50 minutes post-injection. tdl.orgnih.gov In comparison, the well-characterized psychostimulant MDMA showed peak stimulant effects at 60 to 80 minutes with an ED₅₀ of 8.34 mg/kg. tdl.orgnih.gov

The locomotor stimulant effects of these benzofuran compounds are attributed to their ability to increase extracellular levels of monoamines, particularly dopamine and serotonin, in the brain. ljmu.ac.uk Given that 2-MAPB is also a monoamine releaser, it is anticipated to produce an increase in locomotor activity. The magnitude and time course of this effect would likely be influenced by its specific potency and selectivity at the dopamine, norepinephrine, and serotonin transporters. One study noted that oral administration of 2-MAPB produced significant elevations in serotonin levels, with effects comparable to MDMA. ljmu.ac.uk

Table 1: Comparison of Locomotor Effects of Benzofuran Analogs and MDMA

| Compound | ED₅₀ (mg/kg) | Time of Peak Effect (minutes) | Nature of Effect |

|---|---|---|---|

| 5-MAPB | 0.92 | 50-80 | Modest Stimulant |

| 6-APB | 1.96 | 20-50 | Robust Stimulant |

| MDMA | 8.34 | 60-80 | Stimulant |

Data derived from studies on related benzofuran compounds to infer the potential effects of 2-MAPB. tdl.orgnih.gov

Discriminative Stimulus Paradigm Studies

There is a lack of specific research evaluating the discriminative stimulus properties of 2-MAPB. However, studies on its structural analogs provide strong indications of its likely effects in animals trained to discriminate other substances. The discriminative stimulus paradigm is a valuable pre-clinical tool for characterizing the subjective effects of psychoactive compounds.

Benzofuran derivatives, due to their structural and mechanistic similarities to MDMA, have been tested for their ability to substitute for MDMA in drug discrimination studies. For example, 5-MAPB has been shown to fully substitute for the discriminative stimulus effects of MDMA in rats, with an ED₅₀ of 1.00 mg/kg. tdl.orgnih.gov Similarly, 6-APB also fully substituted for MDMA, and was found to be even more potent with an ED₅₀ of 0.32 mg/kg. tdl.orgnih.gov These findings suggest that these compounds produce subjective effects that are similar to those of MDMA. tdl.org

Furthermore, a study examining the enantiomers of 5-MAPB and other benzofurans found that they all produced dose-dependent increases in MDMA-lever responding, fully substituting for MDMA at the highest doses tested. wmich.edu This substitution is likely mediated by their action as monoamine releasers, particularly their effects on serotonin. wmich.edu Given that 2-MAPB is a monoamine releaser with a pharmacological profile generally similar to MDMA, it is highly probable that it would also substitute for the discriminative stimulus effects of MDMA. wikipedia.org

Table 2: MDMA-Substitution Profile of Benzofuran Analogs in Drug Discrimination Studies

| Compound | MDMA Substitution | ED₅₀ (mg/kg) |

|---|---|---|

| 5-MAPB | Full | 1.00 |

| 6-APB | Full | 0.32 |

| 5-APDB | Full | 1.02 |

Data from studies on related benzofuran compounds used to predict the likely discriminative stimulus effects of 2-MAPB. tdl.orgnih.gov

Metabolic Pathways of 2 Mapb Hydrochloride in Non Human Biological Systems

Identification of Phase I and Phase II Metabolites

The biotransformation of xenobiotics, including 2-MAPB, generally occurs in two phases. Phase I reactions introduce or expose functional groups (like -OH or -NH2) on the parent molecule, a process often involving oxidation, reduction, or hydrolysis. longdom.orgnih.govwikipedia.org These initial reactions yield metabolites that may be more chemically reactive than the parent drug. longdom.org Following Phase I, Phase II reactions, also known as conjugation, attach endogenous polar molecules (such as glucuronic acid or sulfate) to these functional groups. wikipedia.orgabdn.ac.uk This conjugation step significantly increases the water solubility of the metabolite, facilitating its excretion from the body, typically via renal or biliary routes. abdn.ac.uk

In the context of 2-MAPB, research has identified key metabolites resulting from these processes. Studies on its isomers and related benzofuran (B130515) compounds provide a framework for understanding its metabolic fate.

N-demethyl-2-MAPB : This metabolite is formed through the removal of the methyl group from the nitrogen atom of 2-MAPB. N-demethylation is a common Phase I metabolic pathway for many amphetamine-type substances. nih.gov The detection of N-demethyl-2-MAPB has been confirmed in urine samples from a fatal intoxication case involving 2-MAPB. researchgate.netresearchgate.net

Hydroxy-2-MAPB : This metabolite results from the addition of a hydroxyl group to the 2-MAPB molecule, another typical Phase I reaction. researchgate.net Like the N-demethylated metabolite, hydroxy-2-MAPB has also been identified in urine samples. researchgate.netresearchgate.net

Studies on the closely related compounds 5-MAPB and 6-MAPB show that N-demethylation is a predominant metabolic step. researchgate.netnih.govnih.gov For instance, 5-MAPB is metabolized to 5-APB, and 6-MAPB is metabolized to 6-APB. nih.govnih.gov Beyond simple N-demethylation and hydroxylation, the metabolism of these benzofuran analogues can also involve the enzymatic cleavage of the benzofuran ring, leading to the formation of carboxy and hydroxy metabolites. researchgate.net Phase II metabolism of these related compounds includes glucuronidation and/or sulfation. nih.govresearchgate.net

Table 1: Identified Phase I Metabolites of 2-MAPB

| Metabolite Name | Metabolic Reaction | Phase | Reference |

|---|---|---|---|

| N-demethyl-2-MAPB | N-demethylation | I | researchgate.netresearchgate.net |

| Hydroxy-2-MAPB | Hydroxylation | I | researchgate.netresearchgate.net |

Enzymatic Biotransformations

The metabolic conversion of 2-MAPB is driven by specific enzyme systems, primarily located in the liver. nih.gov These enzymatic reactions are responsible for the biotransformations observed in Phase I and Phase II metabolism.

Cytochrome P450 (CYP) Isoenzymes : The Cytochrome P450 superfamily of enzymes, located in the endoplasmic reticulum of hepatocytes, is central to Phase I metabolism, particularly oxidation reactions. nih.govnih.gov Studies on the N-demethylation of the related compounds 5-MAPB and 6-MAPB have identified the specific CYP isoenzymes involved. For 5-MAPB, the responsible isoenzymes are CYP1A2, CYP2B6, CYP2C19, and CYP2D6. nih.govdrugz.fr For 6-MAPB, N-demethylation is mediated by CYP1A2, CYP2D6, and CYP3A4. researchgate.netnih.gov It is highly probable that these same or similar CYP isoenzymes are involved in the metabolism of 2-MAPB.

N-demethylation : This reaction involves the cleavage of a methyl group from an amine. It is a common metabolic pathway for many drugs and is often the rate-limiting step in their clearance. ku.edu In the case of 2-MAPB and its analogues, N-demethylation is a major transformation, leading to the formation of their corresponding primary amine metabolites. researchgate.netnih.govnih.gov

Hydroxylation : This process introduces a hydroxyl (-OH) group onto a substrate, increasing its polarity. nih.gov Aromatic hydroxylation is a key metabolic pathway for many amphetamine derivatives. nih.govresearchgate.net The detection of hydroxy-2-MAPB confirms that this enzymatic process is part of the metabolic fate of 2-MAPB. researchgate.net

Ring Cleavage : For benzofuran analogues like 5-MAPB and 6-MAPB, a significant metabolic pathway involves the cleavage of the benzofuran ring. researchgate.net This biotransformation leads to more complex metabolites, such as 4-carboxymethyl-3-hydroxy amphetamine from 6-APB and 3-carboxymethyl-4-hydroxy methamphetamine from 5-MAPB. nih.govnih.gov

Table 2: Key Enzymatic Reactions in Benzofuran Metabolism

| Enzymatic Reaction | Enzyme System | Metabolic Consequence | Reference |

|---|---|---|---|

| N-demethylation | Cytochrome P450 (e.g., CYP1A2, CYP2D6, CYP3A4) | Formation of primary amine metabolite (e.g., 2-APB from 2-MAPB) | researchgate.netnih.govnih.gov |

| Hydroxylation | Cytochrome P450 | Formation of hydroxylated metabolites | nih.govresearchgate.netresearchgate.net |

| Ring Cleavage | Unspecified enzymes | Formation of carboxy and hydroxy metabolites | researchgate.netnih.govnih.gov |

In Vitro Metabolic Models for Profiling

To study drug metabolism without resorting to human trials, various in vitro (laboratory-based) models are employed. researchgate.net These systems use liver cells or subcellular fractions to simulate the metabolic processes that occur in the body.

Rat Hepatocytes : Primary hepatocytes isolated from rats are a well-established model for investigating the metabolism of xenobiotics. nih.gov These cells retain many of the metabolic functions of the liver in vivo and can be used to identify metabolites and characterize metabolic pathways. nih.govnih.govoup.com Studies on benzofuran analogues have utilized rat urine samples after administration to identify metabolites, demonstrating the utility of rodent models in predicting metabolic fate. nih.govdrugz.fr

Human Liver S9 Fraction : The S9 fraction is a supernatant obtained from the centrifugation of a liver homogenate and contains both the microsomal and cytosolic fractions of hepatocytes. windows.netnih.gov This makes it a comprehensive in vitro tool capable of modeling both Phase I (microsomal) and Phase II (cytosolic) metabolic reactions. researchgate.netwindows.netnih.gov The use of pooled human liver S9 (pS9) fractions is common for identifying the metabolic pathways of new psychoactive substances. researchgate.netfrontiersin.org

HepaRG Cells : HepaRG cells are a human-derived liver cell line that, when differentiated, exhibits many characteristics of primary human hepatocytes, including the expression of major drug-metabolizing enzymes like CYPs and UGTs. nih.govplos.orgjst.go.jp They are considered a reliable and reproducible alternative to primary human hepatocytes for metabolism and toxicity studies. researchgate.netnih.gov Studies comparing different in vitro models for new psychoactive substances found that HepaRG cells produce a wide range of metabolites. researchgate.netfrontiersin.org

Zebrafish Larvae : The zebrafish (Danio rerio) has emerged as a valuable in vivo model for developmental biology and toxicology. More recently, zebrafish larvae have been shown to be a promising surrogate for studying human drug metabolism. frontiersin.org This model was found to produce the highest number of both Phase I and Phase II metabolites for several new psychoactive substances when compared to HepaRG cells and pS9 fractions, suggesting its potential for comprehensive metabolic profiling. frontiersin.org

Table 3: Comparison of In Vitro Metabolic Models

| Model | Type | Key Features | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Rat Hepatocytes | Primary Cells (In Vitro/Ex Vivo) | Retain in vivo-like metabolic activity. | Good for initial metabolic fate and toxicity screening. | Potential species differences in metabolism compared to humans. | nih.govoup.com |

| Human Liver S9 Fraction | Subcellular Fraction (In Vitro) | Contains both microsomal (Phase I) and cytosolic (Phase II) enzymes. | Cost-effective, suitable for high-throughput screening of Phase I and II metabolism. | Lower enzyme activity compared to isolated microsomes or cytosol. | researchgate.netwindows.netnih.gov |

| HepaRG Cells | Cell Line (In Vitro) | Express a broad range of human metabolic enzymes upon differentiation. | High reproducibility, human origin, good alternative to primary hepatocytes. | Lower CYP2D6 expression, differentiation process required. | researchgate.netplos.orgnih.gov |

| Zebrafish Larvae | Whole Organism (In Vivo) | Intact organism with functioning organ systems. | Produces a high number of Phase I and II metabolites, allows for study of systemic effects. | Still an emerging model, potential for different metabolic pathways than humans. | frontiersin.org |

Postmortem Redistribution Studies in Animal Models

Postmortem redistribution (PMR) is a phenomenon where drug concentrations in blood and tissues change after death. mdpi.com This process can complicate the interpretation of toxicological results, as drug levels measured in postmortem samples may not accurately reflect the concentrations at the time of death. mdpi.com PMR is particularly significant for lipophilic drugs with a high volume of distribution. mdpi.comnih.gov

A study investigating a fatal case involving 2-MAPB and MDAI provided the first insights into the PMR of this compound. uzh.ch Samples of femoral blood and heart blood were taken at two different time points after death (approximately 11 hours and 29 hours). uzh.chresearchgate.net The analysis revealed no significant change in the concentrations of 2-MAPB in either peripheral or heart blood between the two time points. uzh.chresearchgate.net This suggests that 2-MAPB may not undergo relevant postmortem redistribution. uzh.ch Another analysis of a fatal case reported a heart blood to femoral blood ratio of 2.3 and a liver to heart blood ratio of 3.0 for 2-MAPB, which are also considered indicative of insignificant postmortem concentration changes. researchgate.net However, it is important to note that these findings are based on a very limited number of cases, and more research is needed to make definitive statements about the PMR of 2-MAPB. uzh.chresearchgate.net

Table 4: Compound Names

| Abbreviation/Name | Full Chemical Name |

|---|---|

| 2-MAPB | 1-(benzofuran-2-yl)-N-methylpropan-2-amine |

| 5-APB | 5-(2-aminopropyl)benzofuran |

| 5-MAPB | 1-(benzofuran-5-yl)-N-methylpropan-2-amine |

| 6-APB | 6-(2-aminopropyl)benzofuran |

| 6-MAPB | 1-(benzofuran-6-yl)-N-methylpropan-2-amine |

| MDAI | 5,6-methylenedioxy-2-aminoindane |

| N-demethyl-2-MAPB | 1-(benzofuran-2-yl)propan-2-amine (2-APB) |

| Hydroxy-2-MAPB | Hydroxylated 1-(benzofuran-2-yl)-N-methylpropan-2-amine |

| 3-carboxymethyl-4-hydroxy methamphetamine | 3-(2-(methylamino)propyl)-4-hydroxy-phenylacetic acid |

| 4-carboxymethyl-3-hydroxy amphetamine | 4-(2-aminopropyl)-2-hydroxy-phenylacetic acid |

| CYP | Cytochrome P450 |

Forensic and Toxicological Research Applications for 2 Mapb Hydrochloride

Analytical Strategies for Identification in Forensic Samples

The detection and unequivocal identification of 2-MAPB in forensic samples present a significant challenge, primarily due to the existence of positional isomers like 5-MAPB and 6-MAPB, which exhibit similar mass spectra under standard gas chromatography-mass spectrometry (GC-MS) conditions. researchgate.netresearchgate.net Consequently, more sophisticated analytical strategies are imperative for accurate identification.

A combination of analytical techniques is often employed for the comprehensive analysis of 2-MAPB. Initial screening using immunoassays for amphetamines may provide a preliminary indication of the presence of a related substance. nih.gov However, these assays lack the specificity to distinguish between different amphetamine-derivatives.

Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used tool in forensic toxicology. nih.gov While useful for initial tracking, standard GC-MS with quadrupole detection can be ambiguous for differentiating between 2-MAPB and its isomers. researchgate.net To overcome this limitation, tandem mass spectrometry (MS/MS) techniques, which involve collision-induced dissociation (CID) of precursor ions, are necessary for reliable differentiation. researchgate.net Both electron ionization (EI) and electrospray ionization (ESI) can be utilized for this purpose. researchgate.net The fragmentation patterns generated by CID are distinct for each isomer, enabling their unambiguous identification. researchgate.net

Liquid chromatography (LC) coupled with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS) offers a powerful and specific method for the identification and quantification of 2-MAPB. nih.govuzh.ch LC-MS/MS methods have been successfully developed and validated for the detection of 2-MAPB in various biological matrices, including blood, urine, and alternative matrices. researchgate.netmasdiag.pl In some cases, the definitive elucidation of the chemical structure of 2-MAPB has required the use of advanced techniques like gas chromatography-infrared spectroscopy (GC-IR) in conjunction with LC-HRMS/MS. nih.gov

The choice of analytical strategy often depends on the available instrumentation and the specific requirements of the forensic investigation. A multi-faceted approach, combining screening methods with highly specific confirmatory techniques, is crucial for the accurate and reliable identification of 2-MAPB in forensic samples.

Table 1: Analytical Methods for the Identification of 2-MAPB

| Analytical Technique | Application | Key Features |

| Immunoassay (Amphetamines) | Preliminary Screening | Provides a rapid but non-specific indication of amphetamine-related compounds. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Initial Tracking & Screening | Useful for tracking potential intoxication but can be ambiguous for isomer differentiation. researchgate.netnih.gov |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Confirmatory Analysis | Enables reliable differentiation of 2-MAPB from its positional isomers through distinct fragmentation patterns. researchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification & Confirmatory Analysis | A highly specific and sensitive method for the detection and quantification of 2-MAPB in various biological matrices. uzh.chresearchgate.netmasdiag.pl |

| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) | Structural Elucidation | Provides high mass accuracy for definitive identification and structural elucidation, especially in complex cases. nih.gov |

| Gas Chromatography-Infrared Spectroscopy (GC-IR) | Confirmatory Analysis | Used in conjunction with other techniques to confirm the identity of the substance, particularly for differentiating isomers. nih.gov |

Method Validation in Biological Matrices

The validation of analytical methods is a critical process in forensic toxicology to ensure the reliability and reproducibility of results when quantifying substances like 2-MAPB in biological matrices. au.dkscispace.com A validated method provides confidence that the measured concentration of an analyte in a sample, such as blood or urine, is accurate and precise. au.dk

For 2-MAPB, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for its determination in various biological samples. researchgate.netunipd.it The validation process typically assesses several key parameters to demonstrate the method's suitability for its intended purpose. scispace.com These parameters include selectivity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. unipd.itnih.govnih.gov

Selectivity ensures that the method can unequivocally measure 2-MAPB in the presence of other components that may be present in the biological sample, such as endogenous compounds, metabolites, or other drugs. nih.gov

Linearity is established to demonstrate a direct proportional relationship between the concentration of 2-MAPB and the instrument's response over a defined range. unipd.itresearchgate.net For instance, a validated LC-MS/MS method for a panel of novel psychoactive substances, which could include 2-MAPB, might demonstrate linearity in the range of 0.25–25 ng/ml for stimulants. unipd.it

Accuracy and precision are determined to show the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively. au.dk These are often assessed at different concentration levels, including the lower limit of quantification (LLOQ). researchgate.net

The limit of detection (LOD) is the lowest concentration of 2-MAPB that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. nih.gov For example, a validated method might achieve an LLOQ of 5 ng/ml and an LOD of less than 2 ng/ml for similar compounds. researchgate.net

Recovery experiments are conducted to determine the efficiency of the sample preparation process in extracting 2-MAPB from the biological matrix. Matrix effects are also evaluated to assess whether components of the biological sample interfere with the ionization of 2-MAPB, which could affect the accuracy of the measurement. nih.gov

The stability of 2-MAPB in the biological matrix under different storage conditions is also a crucial aspect of method validation to ensure that the concentration does not change between sample collection and analysis. scispace.com

Table 2: Key Parameters for Method Validation of 2-MAPB in Biological Matrices

| Validation Parameter | Description |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. unipd.itresearchgate.net |

| Accuracy | The closeness of agreement between the mean of a series of measurements and the actual concentration of the analyte. au.dk |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. au.dk |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. nih.gov |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. scispace.com |

Research on Postmortem Chemistry and Distribution in Animal Samples

Understanding the postmortem behavior of drugs is crucial for the correct interpretation of toxicological findings in forensic investigations. mdpi.com Postmortem redistribution (PMR) is a phenomenon where drug concentrations in blood and tissues can change after death, potentially leading to inaccurate estimations of the drug levels at the time of death. dntb.gov.ua Research into the postmortem chemistry and distribution of 2-MAPB has been limited, but some studies have provided initial insights.

In a fatal case involving 2-MAPB and MDAI, researchers investigated the postmortem distribution of these substances. uzh.chresearchgate.net Samples of femoral and heart blood were collected at two different time points after death, approximately 11 hours and 29 hours. researchgate.net The study found no significant change in the concentrations of 2-MAPB in either peripheral or heart blood between these two time points, suggesting that 2-MAPB may not undergo significant postmortem redistribution in blood within this timeframe. uzh.chresearchgate.net

However, the distribution of 2-MAPB in different body tissues and fluids can be quite varied. In one reported fatality, the highest concentration of 2-MAPB was found in the urine (167 µg/mL), followed by the gastric content (98.9 µg/mL), bile fluid (30.8 µg/mL), liver (22.2 µg/g), heart blood (16.7 µg/mL), and the lowest concentration in femoral blood (7.3 µg/mL). nih.gov The high concentration in the gastric content may be explained by the basic nature of 2-MAPB, leading to its trapping in the acidic environment of the stomach. researchgate.net

Animal models, such as rats, are often used to study the postmortem redistribution of drugs in a controlled environment. nih.gov While specific animal studies on the postmortem distribution of 2-MAPB are not extensively detailed in the provided search results, the principles of PMR observed for other drugs can be informative. Factors such as the drug's volume of distribution, lipophilicity, and pKa can influence its tendency to redistribute after death. springermedizin.de Drugs with a large volume of distribution are more likely to undergo significant postmortem increases in blood concentrations. nih.gov

Further research, including more case studies and controlled animal experiments, is necessary to establish a more comprehensive understanding of the postmortem chemistry and distribution of 2-MAPB. This knowledge is essential for forensic toxicologists to accurately interpret postmortem drug concentrations and their significance in determining the cause and manner of death.

Table 3: Postmortem Distribution of 2-MAPB in a Reported Fatality

| Specimen | Concentration |

| Urine | 167 µg/mL nih.gov |

| Gastric Content | 98.9 µg/mL nih.gov |

| Bile Fluid | 30.8 µg/mL nih.gov |

| Liver | 22.2 µg/g nih.gov |

| Heart Blood | 16.7 µg/mL nih.gov |

| Femoral Blood | 7.3 µg/mL nih.gov |

Legal and Policy Frameworks for Novel Psychoactive Substances: Implications for 2 Mapb Hydrochloride Research

Legislative Responses and Scheduling of Benzofuran (B130515) Derivatives

Governments and international bodies have adopted various strategies to control the proliferation of NPS, including benzofuran derivatives. These responses range from temporary scheduling to broad, catch-all legislation.

In the United Kingdom , a significant development was the introduction of the Psychoactive Substances Act in 2016. marshallcenter.org This legislation took a generic approach, making it illegal to produce, supply, or offer to supply any substance intended for human consumption that is capable of producing a psychoactive effect. marshallcenter.org Prior to this, in 2013, the UK had already placed several benzofurans, including 5-APB and 6-APB, under a temporary class drug order. legislation.gov.ukwww.gov.uk This was followed by a recommendation from the Advisory Council on the Misuse of Drugs (ACMD) to classify these and related benzofurans as Class B substances under the Misuse of Drugs Act 1971. wikipedia.orgwikipedia.org

The United States employs a multi-pronged approach. While 2-MAPB is not specifically scheduled at the federal level, it may be considered a controlled substance analogue. wikipedia.orgtexas.gov The Controlled Substance Analogue Enforcement Act of 1986 allows for the prosecution of substances that are substantially similar in chemical structure and have a similar or greater stimulant, depressant, or hallucinogenic effect on the central nervous system as a Schedule I or II controlled substance. dea.gov Furthermore, individual states have enacted their own legislation. For instance, Texas law includes provisions for controlled substance analogues and lists specific benzofuran derivatives like 5-MAPB and 6-MAPB as controlled substances. texas.gov Similarly, states like Alabama, Florida, Illinois, and Louisiana have laws that either specifically list certain benzofurans or use broad language to cover synthetic cannabinoids and other NPS. justia.comilga.govleg.state.fl.us

In Europe , the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) operates an Early Warning System to identify and assess the risks of new substances. marshallcenter.org This can lead to EU-wide control measures. tni.org Several European nations have also implemented national controls. For example, Germany's Narcotics Act (Betäubungsmittelgesetz) has been used to ban individual NPS, and Finland has scheduled 6-APB. wikipedia.orgkarger.com

Other countries, such as Japan and China , have also taken steps to control these substances, with Japan explicitly making 2-MAPB illegal and China controlling 5-MAPB as of 2015. wikipedia.orgwikipedia.org

The primary challenge for legislators is the rapid emergence of new compounds, where slight chemical modifications are made to circumvent existing laws. tni.orgunodc.org This has led to a debate over the effectiveness of substance-specific scheduling versus more generic or analogue-based legislation. karger.com

Impact of Regulatory Control on Academic Research and Availability of Reference Standards

The legal controls placed on 2-MAPB and other benzofuran derivatives have a direct and significant impact on scientific research. While necessary for public health, these regulations can create hurdles for researchers studying the pharmacology, toxicology, and potential therapeutic applications of these compounds. tni.org

One of the main challenges is the procurement of analytical reference standards. caymanchem.combioscience.co.uklgcstandards.com These highly pure, characterized substances are essential for forensic analysis, clinical toxicology, and academic research. caymanchem.comglpbio.com The controlled status of 2-MAPB means that researchers must navigate a complex regulatory landscape to obtain these materials. This often involves:

Licensing Requirements: Researchers and their institutions typically need to obtain special licenses from governmental bodies like the Drug Enforcement Administration (DEA) in the United States to handle controlled substances. dea.gov

Supplier Restrictions: The number of chemical suppliers authorized to produce and distribute controlled substances is limited. Companies like Cayman Chemical, LGC Standards, and CymitQuimica are key sources for these materials, but they are required to verify the credentials and licenses of their customers. bioscience.co.uklgcstandards.comcymitquimica.com

Increased Administrative Burden: The process of applying for licenses, maintaining detailed records of substance use, and adhering to strict security and storage protocols adds a significant administrative and financial burden to research projects. tni.org

This regulatory environment can inadvertently stifle important research. tni.org For example, understanding the precise mechanisms of action and the metabolic fate of substances like 2-MAPB is crucial for developing effective treatments for intoxication and for understanding their potential long-term health effects. rcpath.org However, the difficulties in obtaining reference standards and the legal complexities of conducting research can deter scientists from entering this field.

Furthermore, the "legal gray area" that many NPS initially occupy can also pose problems. nih.gov Before a substance is officially scheduled, there may be a lack of certified reference materials, making it difficult to conduct standardized and reproducible research. service.gov.uk Once a substance is controlled, while reference standards may become available from licensed suppliers, the barriers to research increase. This regulatory lag and subsequent control can create a cycle where scientific understanding lags behind the real-world use and harms of these emerging drugs. mdpi.com

The following table displays the availability of 2-MAPB (hydrochloride) as an analytical reference standard from various suppliers, highlighting its intended use for research and forensic applications.

| Supplier | Product Name | CAS Number | Purity | Intended Use |

| Cayman Chemical | 2-MAPB (hydrochloride) | 100389-74-0 | ≥98% | Research and forensic applications. caymanchem.combioscience.co.uk |

| LGC Standards | 2-MAPB (hydrochloride) | CAY-17140 | Neat | Forensic and Toxicology Reference Material. lgcstandards.com |

| GlpBio | 2-MAPB (hydrochloride) | 100389-74-0 | Not Specified | Forensic and research applications. glpbio.com |

| CymitQuimica | 2-MAPB Hydrochloride | 100389-74-0 | Neat | Laboratory use only. cymitquimica.com |

Future Directions and Research Gaps for 2 Mapb Hydrochloride

Elucidation of Comprehensive Pharmacokinetic Profiles in Pre-clinical Models

A significant research gap exists regarding the full pharmacokinetic profile of 2-MAPB. While some data on its distribution and metabolism are available, a systematic characterization in pre-clinical models is lacking.

Metabolism: Studies on the related compound, 5-MAPB, in rats have identified major metabolites, including its N-demethylated analogue, 5-APB, and 3-carboxymethyl-4-hydroxy methamphetamine. nih.gov The cytochrome P450 (CYP) isoenzymes CYP1A2, CYP2B6, CYP2C19, and CYP2D6 have been implicated in the N-demethylation of 5-MAPB. nih.gov For 2-MAPB, metabolites such as N-demethyl-2-MAPB and hydroxy-2-MAPB have been detected in urine samples. researchgate.net However, a comprehensive metabolic map, including the specific CYP enzymes responsible for its biotransformation and the full range of phase I and phase II metabolites, has yet to be established.

Distribution: Post-mortem analysis in a fatal case involving 2-MAPB and MDAI (5,6-methylenedioxy-2-aminoindane) provided some insight into its distribution. researchgate.net The study found that 2-MAPB did not appear to undergo significant post-mortem redistribution in peripheral and heart blood. researchgate.net However, this is based on a single case, and systematic studies in animal models are needed to understand its tissue distribution, accumulation, and elimination kinetics.

Future research should focus on conducting thorough pharmacokinetic studies in various preclinical models. This would involve determining key parameters such as absorption, distribution, metabolism, and excretion (ADME), which are fundamental to understanding the compound's behavior in a biological system.

Advanced Mechanistic Studies at Molecular and Cellular Levels

Preliminary research suggests that 2-MAPB acts as a monoamine releaser with some selectivity for serotonin (B10506), a profile broadly similar to MDMA. wikipedia.org It has also been shown to be an agonist at 5-HT₂ receptor subtypes. wikipedia.org Microdialysis studies in mice have demonstrated that 2-MAPB increases extracellular serotonin levels more than dopamine (B1211576) levels. nih.gov

However, the precise molecular interactions and cellular consequences of these actions are not fully understood. Advanced studies are needed to:

Characterize Transporter Interactions: While its isomer, 5-MAPB, has been studied for its interaction with the dopamine transporter (DAT), detailed investigations into 2-MAPB's affinity and activity at dopamine (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET) transporters are required. sgul.ac.ukresearchgate.net Research on related benzofurans indicates that they generally act as releasers at SERT. nih.gov

Cellular Effects: Studies on isolated rat hepatocytes have shown that the related benzofuran (B130515), 5-MAPB, can induce cytotoxicity through mitochondrial dysfunction. nih.gov Similar investigations are needed for 2-MAPB to understand its potential cellular-level impacts.

The table below summarizes the known and potential molecular targets for 2-MAPB and its analogues.

| Compound | Molecular Target | Observed Effect | Reference |

|---|---|---|---|

| 2-MAPB | Monoamine Transporters | Increases extracellular serotonin more than dopamine. | nih.gov |

| 2-MAPB | 5-HT₂ Receptors | Agonist activity. | wikipedia.org |

| 5-MAPB | Dopamine Transporter (DAT) | Reduces the rate of dopamine reuptake and can cause reverse transport. | sgul.ac.ukresearchgate.net |

| 5-MAPB | Mitochondria (in rat hepatocytes) | Induces cytotoxicity via mitochondrial failure. | nih.gov |

Development of In Silico Models for Predictive Pharmacology

In silico modeling has emerged as a powerful tool in pharmacology for predicting the properties and interactions of novel compounds. nih.govnih.govmdpi.com For 2-MAPB and its isomers, computational studies have already proven useful. For instance, mass spectrometric fragmentation pathways have been investigated using density functional theory to help differentiate between 2-MAPB and 5-MAPB. nih.govresearchgate.net

Future research should leverage and expand upon these initial efforts:

Predictive ADME Models: Developing quantitative structure-activity relationship (QSAR) models could help predict the pharmacokinetic properties of 2-MAPB and its analogues.

Molecular Docking and Dynamics: Advanced molecular modeling can simulate the binding of 2-MAPB to its putative targets, such as the serotonin and dopamine transporters. sgul.ac.uk This can provide insights into the specific amino acid residues involved in binding and help explain its mechanism of action at a molecular level. sgul.ac.uk For example, studies on 5-MAPB have used molecular dynamics simulations to show that its binding can induce conformational changes in the dopamine transporter, similar to dopamine itself. sgul.ac.ukresearchgate.net

Toxicity Prediction: Computational toxicology models could be developed to predict potential adverse effects based on the structure of 2-MAPB and its interaction with various biological targets.

The development of robust in silico models would not only enhance the understanding of 2-MAPB but also create a framework for the predictive assessment of new, related compounds. jst.go.jp

Exploration of Emerging Analogues and Structural Modifications

The structural scaffold of 2-MAPB is part of a larger family of psychoactive benzofurans. nih.gov Research into related compounds provides a basis for understanding structure-activity relationships (SAR) within this chemical class.

Known Analogues: A number of analogues have been reported, including positional isomers and compounds with different N-alkyl substituents.

| Compound Name | Full Chemical Name | Reference |

|---|---|---|

| 5-MAPB | 1-(1-benzofuran-5-yl)-N-methylpropan-2-amine | wikipedia.org |

| 6-APB ("Benzofury") | 1-(1-benzofuran-6-yl)propan-2-amine | nih.gov |

| 5-APB | 1-(1-benzofuran-5-yl)propan-2-amine | nih.gov |

| 5-EAPB | 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine | researchgate.netnih.gov |

Future Research Directions:

Systematic SAR Studies: A systematic exploration of structural modifications to the 2-MAPB molecule is warranted. This could involve altering the substitution pattern on the benzofuran ring, modifying the length and branching of the alkyl chain, and varying the N-substituent.

Synthesis and Pharmacological Testing: The synthesis of novel analogues, followed by comprehensive pharmacological testing, would be crucial for building a detailed SAR map. This would help to identify the structural features responsible for affinity and selectivity towards specific molecular targets.

Comparative Studies: Direct, side-by-side comparisons of 2-MAPB with its isomers (e.g., 5-MAPB, 6-MAPB) and other analogues are needed to delineate the pharmacological consequences of subtle structural changes. researchgate.net

Such research would not only illuminate the pharmacology of 2-MAPB but also contribute to a broader understanding of the SAR of the aminopropylbenzofuran class of compounds.

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| 2-MAPB | 1-(1-benzofuran-2-yl)-N-methylpropan-2-amine |

| 5-MAPB | 1-(1-benzofuran-5-yl)-N-methylpropan-2-amine |

| 6-MAPB | 1-(1-benzofuran-6-yl)-N-methylpropan-2-amine |

| 5-APB | 1-(1-benzofuran-5-yl)propan-2-amine |

| 6-APB | 1-(1-benzofuran-6-yl)propan-2-amine |

| 5-EAPB | 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine |

| MDMA | 3,4-Methylenedioxymethamphetamine |

| MDAI | 5,6-Methylenedioxy-2-aminoindane |

| DAT | Dopamine Transporter |

| SERT | Serotonin Transporter |

| NET | Norepinephrine Transporter |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.